molecular formula C13H19ClN2 B11820346 2-Chloro-5-(1-isopropylpyrrolidin-2-yl)-4-methylpyridine

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)-4-methylpyridine

Cat. No.: B11820346
M. Wt: 238.75 g/mol
InChI Key: ULNDSWTUYCGMJM-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)-4-methylpyridine is a chemical compound with the molecular formula C12H17ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-isopropylpyrrolidin-2-yl)-4-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-bromopyridine and 1-isopropylpyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Coupling Reaction: The key step involves a coupling reaction between 2-chloro-5-bromopyridine and 1-isopropylpyrrolidine, facilitated by a palladium catalyst.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for scalability, efficiency, and cost-effectiveness. Industrial production also emphasizes stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can yield piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or DMSO, with bases like potassium carbonate or sodium hydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Major products are pyridine N-oxides.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)-4-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-isopropylpyrrolidin-2-yl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(1-methylpyrrolidin-2-yl)-4-methylpyridine
  • 2-Chloro-5-(1-ethylpyrrolidin-2-yl)-4-methylpyridine
  • 2-Chloro-5-(1-propylpyrrolidin-2-yl)-4-methylpyridine

Uniqueness

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)-4-methylpyridine is unique due to the presence of the isopropyl group on the pyrrolidine ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

2-chloro-4-methyl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C13H19ClN2/c1-9(2)16-6-4-5-12(16)11-8-15-13(14)7-10(11)3/h7-9,12H,4-6H2,1-3H3

InChI Key

ULNDSWTUYCGMJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C(C)C)Cl

Origin of Product

United States

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